![molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.
Coupled Products: New compounds with different substituents replacing the bromo group.
Aplicaciones Científicas De Investigación
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.
Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
Comparación Con Compuestos Similares
5-Bromo-1-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: This compound also contains a bromo group and a dimethylaminoethyl side chain but has an acridine moiety instead of a triazole ring.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another bromo-substituted compound with different functional groups and applications.
Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds
Propiedades
Fórmula molecular |
C6H12BrN5 |
|---|---|
Peso molecular |
234.10 g/mol |
Nombre IUPAC |
5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10) |
Clave InChI |
RAMQWJDZMICTLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C(=NC(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


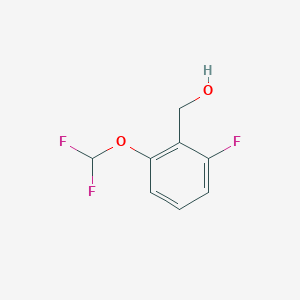
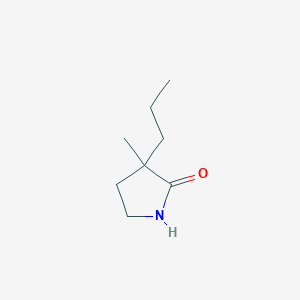
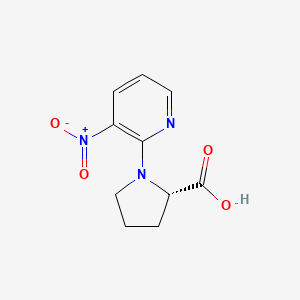
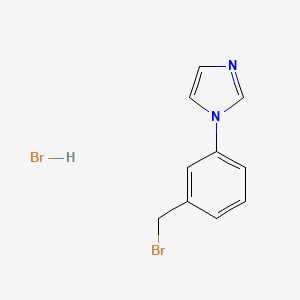
![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
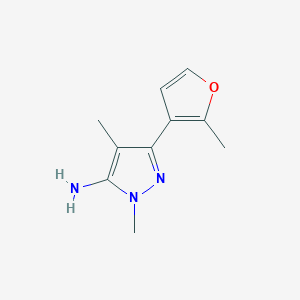
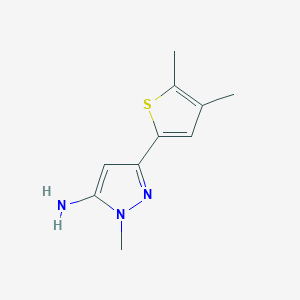
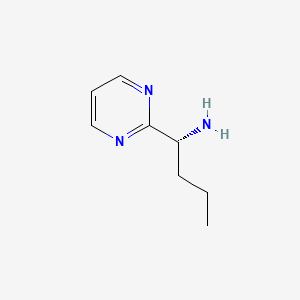
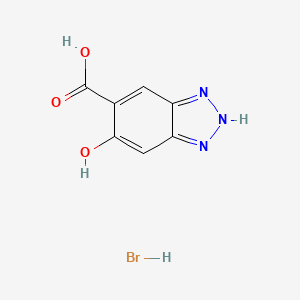
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)

